2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Description
2-(4-Benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring, along with a pyrimidinone moiety
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)9-10-19-17(3)22-21(23-20(19)26)25-13-11-24(12-14-25)15-18-7-5-4-6-8-18/h4-8,16H,9-15H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNJJWIXQULSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring by reacting ethylenediamine with a suitable benzyl halide under basic conditions.
Attachment of the Pyrimidinone Moiety: The piperazine derivative is then reacted with a pyrimidinone precursor, such as 2-chloro-4,6-dimethylpyrimidine, under nucleophilic substitution conditions.
Introduction of the Alkyl Side Chain: The final step involves the alkylation of the pyrimidinone ring with 3-methylbutyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzyl or pyrimidinone moieties.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-phenylethanone
- 4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone
- N-(3-(Aminomethyl)benzyl)-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine
Uniqueness
2-(4-Benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one stands out due to its unique combination of a piperazine ring, a benzyl group, and a pyrimidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a member of the pyrimidine family, characterized by its complex structure and potential biological activities. This article aims to detail its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H28N4O
- Molecular Weight : 340.5 g/mol
- IUPAC Name : this compound
The compound is typically synthesized for research purposes and exhibits a purity of around 95% .
Pharmacological Profile
Research indicates that compounds similar to This compound often exhibit a range of biological activities, primarily through modulation of neurotransmitter systems. This compound's structure suggests potential interactions with serotonin and dopamine receptors due to the presence of the piperazine moiety, which is commonly associated with psychotropic effects.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to act as a selective antagonist or partial agonist at various receptor sites. The benzylpiperazine structure is known for its ability to influence neurotransmitter release and receptor activation, which may contribute to its pharmacological effects.
Case Studies and Research Findings
- Antidepressant Activity : A study exploring the antidepressant-like effects of piperazine derivatives indicated that compounds with similar structures can enhance serotonergic signaling, thereby alleviating depressive symptoms in animal models .
- Anxiolytic Effects : Another research effort demonstrated that certain benzylpiperazine derivatives exhibited significant anxiolytic properties in behavioral tests, suggesting that this compound might also have similar effects .
- Antitumor Activity : Preliminary data from studies on pyrimidine derivatives indicated potential antitumor activity through the inhibition of specific kinases involved in cancer cell proliferation .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
